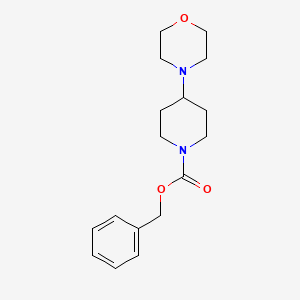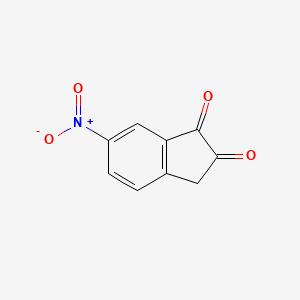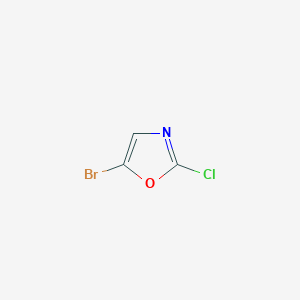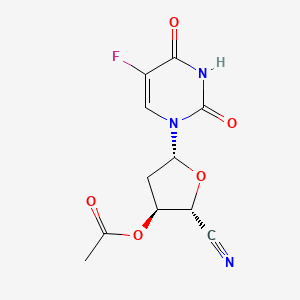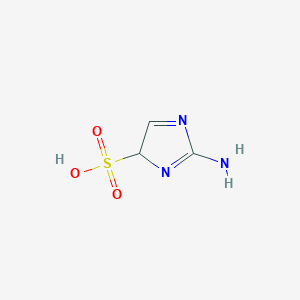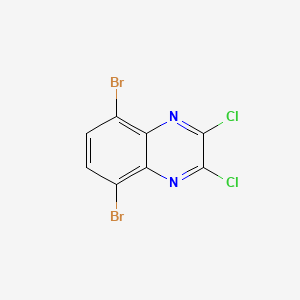![molecular formula C9H12FN3O4 B12834214 4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one CAS No. 3874-33-7](/img/structure/B12834214.png)
4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a synthetic compound that features a pyrimidine ring substituted with an amino group and a tetrahydrofuran ring with fluoromethyl and dihydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the tetrahydrofuran ring: This can be accomplished through intramolecular cyclization reactions.
Introduction of the amino group: This step typically involves nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions and the use of continuous flow reactors to scale up the synthesis.
化学反应分析
Types of Reactions
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The fluoromethyl and dihydroxy groups can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 2-amino-4-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidine
- 4-amino-1-(5-(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 4-amino-1-(5-(fluoromethyl)-3,4-dihydroxyfuran-2-yl)pyrimidin-2(1H)-one
Uniqueness
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to the presence of both fluoromethyl and dihydroxy groups on the tetrahydrofuran ring, which can enhance its reactivity and potential biological activity compared to similar compounds.
属性
CAS 编号 |
3874-33-7 |
|---|---|
分子式 |
C9H12FN3O4 |
分子量 |
245.21 g/mol |
IUPAC 名称 |
4-amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |
InChI 键 |
OVPXKFCFXHIHBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CF)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)

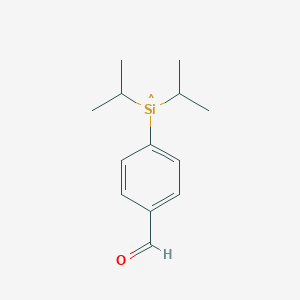
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)
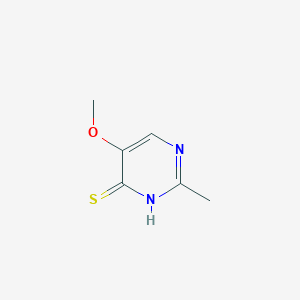
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
